1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole
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Overview
Description
1,1’-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features two pyrrole rings connected by an ethane bridge, with ethyl groups attached to the 2 and 5 positions on each pyrrole ring. The unique structure of 1,1’-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole typically involves the reaction of 2,5-diethylpyrrole with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the pyrrole rings attack the carbon atoms of the ethylene dibromide, resulting in the formation of the ethane bridge.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.
Substitution: The ethyl groups on the pyrrole rings can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate reaction conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dicarboxylic acids.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1,1’-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethyl groups and the ethane bridge in its structure can influence its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,2-Ethanediyl)-bis-2,5-dimethylpyrrole: Similar structure but with methyl groups instead of ethyl groups.
1,1’-(1,2-Ethanediyl)-bis-2,5-diphenylpyrrole: Features phenyl groups instead of ethyl groups.
1,1’-(1,2-Ethanediyl)-bis-2,5-diisopropylpyrrole: Contains isopropyl groups instead of ethyl groups.
Uniqueness
1,1’-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. The ethane bridge connecting the two pyrrole rings also contributes to its distinct characteristics, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(2,5-diethylpyrrol-1-yl)ethyl]-2,5-diethylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h9-12H,5-8,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPOSRRSRVIMIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1CCN2C(=CC=C2CC)CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704451 |
Source
|
Record name | 1,1'-(Ethane-1,2-diyl)bis(2,5-diethyl-1H-pyrrole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123147-22-8 |
Source
|
Record name | 1,1'-(Ethane-1,2-diyl)bis(2,5-diethyl-1H-pyrrole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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